molecular formula C21H23N3O2S B2728399 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide CAS No. 864858-93-5

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide

Cat. No.: B2728399
CAS No.: 864858-93-5
M. Wt: 381.49
InChI Key: GXPTUQRJKGDEGO-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Biological Activity

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(tert-butyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a thieno[2,3-c]pyridine core, an acetyl group, a cyano group, and a tert-butylbenzamide moiety. Its molecular formula is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S with a molecular weight of 345.5 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could interact with kinases or phosphatases that regulate cellular signaling pathways.
  • Receptor Modulation : It may modulate the activity of various receptors on the cell surface or within cells, influencing physiological responses.
  • Gene Expression Alteration : The compound could affect gene expression related to cell proliferation and apoptosis, potentially impacting cancer cell growth.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs:

Antitumor Activity

A study focusing on similar thieno[2,3-c]pyridine derivatives reported significant antitumor activity against various cancer cell lines. Compounds exhibiting structural similarities to this compound demonstrated IC50 values in the low micromolar range against human tumor cell lines such as Mia PaCa-2 and PANC-1 .

Antimicrobial Properties

Research has shown that derivatives of thieno[2,3-c]pyridine possess antimicrobial properties. For example, compounds with similar scaffolds exhibited activity against Staphylococcus aureus and Candida albicans using disk diffusion methods .

Case Studies

  • Case Study on Antitumor Activity :
    • A series of compounds based on the thieno[2,3-c]pyridine scaffold were synthesized and tested for their ability to inhibit topoisomerase II. The results indicated that certain modifications led to enhanced potency against cancer cells .
CompoundIC50 (µM)Target
Compound A12Topoisomerase II
Compound B8Topoisomerase II
  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of thieno[2,3-c]pyridine derivatives against various pathogens. The results showed that some compounds had MIC values as low as 15.62 µg/mL against fungal strains .
PathogenMIC (µg/mL)
Staphylococcus aureus15.62
Candida albicans15.62

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-13(25)24-10-9-16-17(11-22)20(27-18(16)12-24)23-19(26)14-5-7-15(8-6-14)21(2,3)4/h5-8H,9-10,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPTUQRJKGDEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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